molecular formula C12H14ClN3OS B15017083 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide

Cat. No.: B15017083
M. Wt: 283.78 g/mol
InChI Key: BOIDWELGRDDDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the benzothiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzothiadiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways depend on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
  • 5-chloro-2,1,3-benzothiadiazol-4-amine
  • Tizanidine

Uniqueness

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide is unique due to its specific substitution pattern and the presence of the hexanamide group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C12H14ClN3OS

Molecular Weight

283.78 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)hexanamide

InChI

InChI=1S/C12H14ClN3OS/c1-2-3-4-5-10(17)14-11-8(13)6-7-9-12(11)16-18-15-9/h6-7H,2-5H2,1H3,(H,14,17)

InChI Key

BOIDWELGRDDDKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C(C=CC2=NSN=C21)Cl

Origin of Product

United States

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